氰化亚铜(I)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

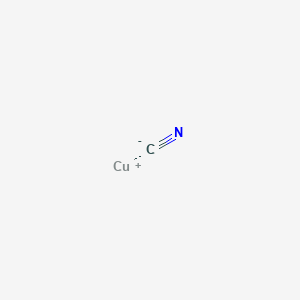

Copper(I) cyanide, also known as cuprous cyanide, is an inorganic compound with the chemical formula CuCN. This off-white solid is known for its utility in various industrial and chemical processes. It exists in two polymorphs and is often used as a catalyst, in electroplating copper, and as a reagent in the preparation of nitriles .

作用机制

Target of Action

Copper(I) cyanide primarily targets copper-dependent enzymes and proteins within cells . It forms complexes with biomolecules containing amino acid residues, such as the thiol group in cysteine or the thioether group in methionine .

Mode of Action

Copper(I) cyanide interacts with its targets through the formation of coordination polymers . It exists in two polymorphs, both of which contain - [Cu-CN]- chains made from linear copper (I) centers linked by cyanide bridges . In a study, it was found that copper(I) cyanide species interact with an allyl cation, which is calculated to be the regio- and enantioselectivity-determining step .

Biochemical Pathways

Copper(I) cyanide affects several biochemical pathways. It plays a key role in the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .

Pharmacokinetics

Copper(I) cyanide is insoluble in water and dilute acids but dissolves in complexing media such as ammonia and alkali cyanide solutions . Its solubility product (Ksp) is 3.47 × 10 −20 , indicating a very low solubility in water, which impacts its bioavailability.

Result of Action

The molecular and cellular effects of copper(I) cyanide’s action are diverse. For instance, copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Moreover, copper(I) cyanide can suppress the activation of immune cells called macrophages, conferring therapeutic benefits in models of acute inflammation .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of copper(I) cyanide. For instance, the rate of dissolution of all copper minerals decreases with a decrease in the temperature of the cyanide solution . Moreover, cyanide ions get into the environment mainly from wastewater, and these compounds can also enter the environment as a result of fires at industrial workshops and houses as well as from tobacco smoke .

科学研究应用

Copper(I) cyanide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

Biology: While not commonly used directly in biological research, its derivatives and complexes are studied for their potential biological activities.

Medicine: Copper(I) cyanide itself is not widely used in medicine, but its complexes are explored for their antimicrobial and anticancer properties.

Industry: It is extensively used in electroplating processes for copper, iron, silver, brass, and copper-tin alloys.

生化分析

Biochemical Properties

Copper(I) cyanide plays a pivotal role in various biochemical reactions. It is involved in metabolic reactions including cellular respiration, tissue pigmentation, hemoglobin formation, and connective tissue development . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood .

Cellular Effects

Copper(I) cyanide has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state .

Molecular Mechanism

Copper(I) cyanide exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, copper (ii) ions in organelles called mitochondria directly catalyse the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions .

Temporal Effects in Laboratory Settings

The effects of Copper(I) cyanide change over time in laboratory settings. It has been observed that the precipitation properties of Cu(CN)43− can assist in the removal of CN− . Therefore, transferring other metal–cyanide complex ions to Cu(CN)43− can achieve deep removal .

Dosage Effects in Animal Models

The effects of Copper(I) cyanide vary with different dosages in animal models. For instance, the combination of sodium nitrite and sodium thiosulfate increases the required lethal dose for cyanide 13 times in some animal models, whereas lethal dose increases of 3–4 times are noted when each agent is given alone .

Metabolic Pathways

Copper(I) cyanide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels . For example, it is involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 .

Transport and Distribution

Copper(I) cyanide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Copper(I) cyanide and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, depending on the copper availability and status of cellular copper level, the uptake transporter Ctr1 is shuttled to or away from the cell membrane .

准备方法

Copper(I) cyanide can be synthesized through several methods:

Synthetic Routes and Reaction Conditions: One common method involves the reaction of copper(II) sulfate with sodium cyanide, which produces copper(I) cyanide and sodium sulfate as by-products. The reaction is typically carried out in an aqueous solution[ \text{CuSO}_4 + 2\text{NaCN} \rightarrow \text{CuCN} + \text{Na}_2\text{SO}_4 ]

Industrial Production Methods: Industrially, copper(I) cyanide is produced by the reduction of copper(II) cyanide in the presence of a reducing agent such as sodium bisulfite.

化学反应分析

Copper(I) cyanide undergoes various types of chemical reactions:

Oxidation: It can be oxidized to copper(II) cyanide in the presence of oxidizing agents.

Reduction: Copper(I) cyanide can be reduced to metallic copper using strong reducing agents.

Substitution: It participates in substitution reactions, such as the Rosenmund-von Braun reaction, where it reacts with aryl halides to form aryl nitriles.

Common Reagents and Conditions: Common reagents include sodium cyanide, potassium cyanide, and various oxidizing and reducing agents. The conditions often involve aqueous or polar organic solvents and controlled temperatures.

Major Products: Major products from these reactions include copper(II) cyanide, metallic copper, and various organic nitriles.

相似化合物的比较

Copper(I) cyanide can be compared with other cyanide compounds such as:

Copper(II) cyanide (Cu(CN)_2): Unlike copper(I) cyanide, copper(II) cyanide is less stable and more reactive.

Silver cyanide (AgCN): Silver cyanide is similar in structure but has different reactivity and applications, particularly in silver plating.

Gold cyanide (AuCN): Gold cyanide is used in gold plating and has unique properties due to the presence of gold.

Zinc cyanide (Zn(CN)_2): Zinc cyanide is used in organic synthesis and electroplating, similar to copper(I) cyanide, but with different reactivity profiles.

Copper(I) cyanide is unique due to its stability, versatility in forming complexes, and wide range of applications in both industrial and research settings.

属性

CAS 编号 |

544-92-3 |

|---|---|

分子式 |

CCuN |

分子量 |

89.56 g/mol |

IUPAC 名称 |

copper(1+);cyanide |

InChI |

InChI=1S/CN.Cu/c1-2;/q-1;+1 |

InChI 键 |

DOBRDRYODQBAMW-UHFFFAOYSA-N |

SMILES |

[C-]#N.[Cu+] |

规范 SMILES |

[C-]#N.[Cu+] |

沸点 |

Decomposes |

颜色/形态 |

White monoclinic prisms or green orthorhombic crystals White to cream-colored powder, colorless or dark green orthorhombic crystals or dark red monoclinic crystals Pale cream powde |

密度 |

2.92 at 68 °F (USCG, 1999) 2.9 |

熔点 |

883 °F (NTP, 1992) 474 °C |

Key on ui other cas no. |

544-92-3 |

物理描述 |

Copper cyanide appears as a green powder. Insoluble in water. Toxic by skin absorption, through open wounds, by ingestion, and by inhalation of hydrogen cyanide that arises from slight decomposition. Produces toxic oxides of nitrogen in fires. DryPowder; OtherSolid, Liquid |

Pictograms |

Acute Toxic; Environmental Hazard |

溶解度 |

Practically insol in water, alcohol, cold dil acids; sol in ammonium hydroxide, sol in alkali cyanide solutions because of formation of stable cyanocuprate(I) ions Soluble in potassium cyanide solution; insoluble in water and ethanol Soluble in sodium ... cyanide, hydrochloric acid ... . |

同义词 |

Copper Cyanide; Copper Monocyanide; Copper(1+) Cyanide; Copper(I) Cyanide; Cupricin; Cuprous Cyanide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)